molecular formula C15H19BrN4O2 B2925867 Tert-butyl 3-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)pyrrolidine-1-carboxylate CAS No. 2177264-17-2

Tert-butyl 3-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B2925867
CAS No.: 2177264-17-2
M. Wt: 367.247
InChI Key: MTAGOQUMDDZVRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tert-butyl 3-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)pyrrolidine-1-carboxylate” is a chemical compound with the empirical formula C15H19BrN4O2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CC©©OC(=O)N1CCn2c(Br)nnc2C1 . This string is a representation of the compound’s structure using ASCII strings .

Scientific Research Applications

Anionic Cascade Recyclization

A study by Ivanov (2020) illustrates the utility of tert-butyl derivatives in facilitating anionic cascade recyclization processes. This research highlights the transformation of tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates into tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates, showcasing the compound's role in generating new molecular frameworks with potential biological activities (Ivanov, 2020).

Synthesis and Cardiovascular Activities

Another dimension of research focuses on the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, such as pyrrole, demonstrating the compound's relevance in developing cardiovascular agents. This synthesis pathway, explored by Sato et al. (1980), has paved the way for identifying compounds with coronary vasodilating and antihypertensive activities, which underscores the potential therapeutic applications of these chemical transformations (Sato et al., 1980).

Coupling with Arylboronic Acids

Wustrow and Wise (1991) have contributed to the application of tert-butyl derivatives in organic synthesis, particularly in the palladium-catalyzed coupling reactions with substituted arylboronic acids. This methodology is instrumental in the development of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, providing a versatile tool for constructing complex molecules with potential biological and material applications (Wustrow & Wise, 1991).

Synthesis of Halo-Substituted Pyrazolo[5,1-c][1,2,4]triazines

Research by Ivanov et al. (2017) elaborates on the synthesis of ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates, where X represents halogens such as H, Cl, Br. This synthesis route underscores the compound's utility in introducing halo-substitutions, which are crucial for the pharmacological modulation of biological molecules (Ivanov et al., 2017).

Properties

IUPAC Name

tert-butyl 3-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN4O2/c1-15(2,3)22-14(21)19-7-6-10(8-19)13-17-12-5-4-11(16)9-20(12)18-13/h4-5,9-10H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAGOQUMDDZVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=NN3C=C(C=CC3=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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